4-(2-Bromoethoxy)benzaldehyde

Description

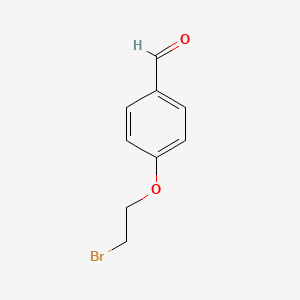

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHTVCMRNSBQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294436 | |

| Record name | 4-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52191-15-8 | |

| Record name | 52191-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-bromoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Bromoethoxy)Benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromoethoxy)benzaldehyde (CAS Number: 52191-15-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)benzaldehyde, a key bifunctional molecule utilized in synthetic organic chemistry and drug discovery. With the CAS number 52191-15-8, this compound serves as a valuable intermediate, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, spectroscopic data, a robust synthesis protocol, and its application in the formation of PROTACs. All quantitative data are presented in structured tables, and key experimental procedures are described in detail. Visual diagrams generated using the DOT language are included to illustrate synthetic workflows and the mechanism of action for its primary application.

Chemical and Physical Properties

This compound is an organic compound that appears as a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature.[1] Its structure features a benzaldehyde ring substituted at the para position with a 2-bromoethoxy group, making it a versatile reagent with two reactive sites: the aldehyde for reactions such as reductive amination and condensation, and the bromo group for nucleophilic substitution.[1] It is generally more soluble in organic solvents than in water.[1]

| Property | Value | Reference(s) |

| CAS Number | 52191-15-8 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Melting Point | 61-64 °C | |

| Boiling Point | 119-132 °C at 0.4 Torr | |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | [2] |

| SMILES | C1=CC(=CC=C1C=O)OCCBr | [2] |

Spectroscopic Data

2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehydic proton (CHO) |

| ~7.8 | d | 2H | Aromatic protons (ortho to CHO) |

| ~7.0 | d | 2H | Aromatic protons (ortho to OCH₂) |

| ~4.4 | t | 2H | -OCH₂- |

| ~3.6 | t | 2H | -CH₂Br |

2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~191 | Aldehyde (C=O) |

| ~163 | Aromatic C-O |

| ~132 | Aromatic CH |

| ~130 | Aromatic C-CHO |

| ~115 | Aromatic CH |

| ~68 | -OCH₂- |

| ~28 | -CH₂Br |

2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1580 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1160 | Strong | C-O stretch (alkyl ether) |

| ~830 | Strong | C-H bend (p-disubstituted) |

| ~650 | Medium | C-Br stretch |

2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| m/z | Assignment |

| 228/230 | [M]⁺ |

| 199/201 | [M-CHO]⁺ |

| 121 | [M-CH₂CH₂Br]⁺ |

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes the synthesis of this compound via Williamson ether synthesis from 4-hydroxybenzaldehyde and 1,2-dibromoethane.

-

Materials:

-

4-Hydroxybenzaldehyde

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add an excess of 1,2-dibromoethane (3.0-5.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone and excess 1,2-dibromoethane.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

References

physical properties of 4-(2-Bromoethoxy)benzaldehyde

An In-depth Technical Guide to the Physical Properties of 4-(2-Bromoethoxy)benzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of intermediate compounds is paramount for successful synthesis and application. This technical guide provides a detailed overview of the core , outlines experimental protocols for their determination, and situates the compound within a practical synthetic workflow.

Core Physical Properties

This compound is an aromatic organic compound that integrates a benzaldehyde moiety with a 2-bromoethoxy substituent.[1] This structure imparts a dual reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the aldehyde group can participate in a wide range of organic reactions.[1][2] Depending on its purity and the ambient temperature, the compound can present as a colorless to pale yellow liquid or solid.[1]

Quantitative Data Summary

The key are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C9H9BrO2 | [1][3][4] |

| Molecular Weight | 229.07 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 61-64 °C | [6] |

| Boiling Point | 119-132 °C at 0.4 Torr | [6] |

| Refractive Index | 1.587 | [6] |

| Solubility | Higher solubility in organic solvents than in water | [1][2] |

| CAS Number | 52191-15-8 | [1][3][6] |

Experimental Protocols

The determination of the physical properties of organic compounds like this compound relies on standardized laboratory techniques. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Objective: To determine the melting point range of this compound.

-

Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes, sample of this compound.[7]

-

Procedure:

-

Ensure the this compound sample is crystalline and dry. If it is a liquid at room temperature, this protocol is not applicable.

-

Load a small amount of the powdered solid into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (61-64 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Boiling Point Determination (Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The boiling point of this compound is reported under reduced pressure to avoid decomposition at higher temperatures.

-

Objective: To determine the boiling point of this compound using simple distillation under vacuum.

-

Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, thermometer, vacuum source, heating mantle.[7]

-

Procedure:

-

Place a sample of liquid this compound into a round-bottom flask.

-

Assemble a simple distillation apparatus, ensuring all glass joints are properly sealed for vacuum.[7]

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.[7]

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 0.4 Torr).

-

Begin heating the liquid in the round-bottom flask.[7]

-

Observe the temperature as the liquid begins to boil and its vapor rises.

-

The temperature will stabilize as the vapor surrounds the thermometer bulb; this stable temperature is the boiling point at that specific pressure.[7]

-

Record the boiling point range and the corresponding pressure.

-

Solubility Assessment

Solubility is a qualitative measure of the ability of a solute to dissolve in a solvent. The principle of "like dissolves like" is a useful guide, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

-

Objective: To qualitatively assess the solubility of this compound in water and a representative organic solvent.

-

Apparatus: Test tubes, Pasteur pipettes, this compound, deionized water, and an organic solvent (e.g., dichloromethane or ethanol).

-

Procedure:

-

Label two test tubes, one for water and one for the organic solvent.

-

Add approximately 1 mL of each solvent to the respective test tube.

-

Add a small amount (e.g., 20-30 mg or 1-2 drops) of this compound to each test tube.

-

Gently agitate the mixtures.

-

Observe whether the compound dissolves completely, is partially soluble, or is insoluble.[8]

-

Record the observations. This compound is expected to show limited solubility in water and good solubility in organic solvents like dichloromethane or ethanol.[1][2]

-

Application in Synthesis: A Workflow Example

This compound is primarily utilized as a building block in organic synthesis. The bromoethoxy group is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities. The following diagram illustrates a general workflow for such a reaction.

Caption: General workflow for a nucleophilic substitution reaction using this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties. Its utility in synthetic chemistry is significant, providing a scaffold for the creation of a diverse range of more complex molecules. The experimental protocols outlined in this guide are fundamental to verifying the identity and purity of this compound, ensuring its suitability for downstream applications in research and development.

References

- 1. CAS 52191-15-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy 4-(2-Bromoethyl)benzaldehyde | 7617-70-1 [smolecule.com]

- 3. This compound | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 52191-15-8 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. amherst.edu [amherst.edu]

An In-depth Technical Guide to 4-(2-Bromoethoxy)benzaldehyde for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)benzaldehyde, a key bifunctional building block utilized in contemporary drug discovery and development. The document details the physicochemical properties, a robust experimental protocol for its synthesis via Williamson ether synthesis, and its critical application as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and process scientists engaged in the design and synthesis of novel therapeutic agents.

Core Compound Properties

This compound is a versatile organic compound that incorporates both an aldehyde functional group and a bromoethoxy moiety. This unique combination allows for sequential or orthogonal chemical modifications, making it a valuable intermediate in multi-step organic synthesis. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and condensations, while the bromoethyl group serves as an excellent electrophile for nucleophilic substitution, typically for the introduction of the molecule as a linker.

The key quantitative data for this compound are summarized in the table below.

| Property | Data |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 52191-15-8 |

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This method involves the reaction of the phenoxide ion of 4-hydroxybenzaldehyde with an excess of 1,2-dibromoethane. The phenoxide, a potent nucleophile, displaces one of the bromide atoms on 1,2-dibromoethane in an Sₙ2 reaction to form the desired ether linkage.

Experimental Protocol

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Addition of Reagent: To the stirring suspension, add 1,2-dibromoethane (3.0 eq). The large excess of 1,2-dibromoethane is used to minimize the formation of the bis-alkylation byproduct.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. Monitor the progress of the reaction by TLC, observing the consumption of the 4-hydroxybenzaldehyde starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.

Caption: Workflow for the synthesis of this compound.

Application in PROTAC Drug Development

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.

The bromoethoxy group of this compound serves as a reactive handle to attach it to a nucleophilic site on either the POI ligand or the E3 ligase ligand. The aldehyde functionality can then be used for subsequent conjugation to the other binding moiety, often through reductive amination. This allows for a modular and convergent synthesis of the final PROTAC molecule.

Caption: Logical workflow for the use of this compound in PROTAC synthesis.

An In-depth Technical Guide to 4-(2-Bromoethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethoxy)benzaldehyde is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive aldehyde group and a bromoethoxy moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug development as an intermediate and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is characterized by a benzaldehyde core substituted at the para position with a 2-bromoethoxy group.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties [1]

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 52191-15-8 |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 |

| InChIKey | XFHTVCMRNSBQCF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)OCCBr |

| Appearance | Colorless to pale yellow liquid or solid |

| Topological Polar Surface Area | 26.3 Ų |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data [1][2][3]

| Technique | Data |

| ¹³C NMR | Spectra available in databases such as SpectraBase.[2][3] |

| Infrared (IR) | Vapor phase IR spectra are available in spectral databases.[1][2] |

| Mass Spectrometry (MS) | Exact Mass: 227.978593 g/mol [1][3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a suitable bromo-ethereal reagent.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from established methods for the synthesis of analogous alkoxybenzaldehydes.[4][5][6][7]

Reaction Scheme:

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Add an excess of 1,2-dibromoethane (3.0 - 5.0 eq) to the reaction mixture.

-

Heat the mixture to 70-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Development

The dual functionality of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and a key component in novel therapeutic modalities.

Intermediate in the Synthesis of Bazedoxifene

This compound serves as a precursor for a side chain used in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM).[8][9] Bazedoxifene is used for the prevention of postmenopausal osteoporosis.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is utilized as a precursor for these linkers. The bromoethoxy group allows for facile attachment to one of the ligands, while the aldehyde can be further functionalized to connect to the other ligand.

Logical Workflow for PROTAC Synthesis:

Experimental Protocol: Reductive Amination

The aldehyde group of this compound can readily react with primary or secondary amines via reductive amination to form a stable amine linkage, a common step in building more complex molecules.[10][11]

Reaction Scheme:

Procedure Outline:

-

Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water or a suitable buffer.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility in the synthesis of pharmaceuticals like Bazedoxifene and its role as a linker in the burgeoning field of PROTACs highlight its importance. The synthetic protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- 1. This compound | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. francis-press.com [francis-press.com]

- 8. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 9. Bazedoxifene acetate, WAY-140424, TSE-424-药物合成数据库 [drugfuture.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide on the Solubility of 4-(2-Bromoethoxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2-Bromoethoxy)benzaldehyde, an organic compound utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and PROTAC linkers.[1][2] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available physicochemical data and presents a detailed, adaptable experimental protocol for determining solubility.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 52191-15-8 | [3] |

| Molecular Formula | C₉H₉BrO₂ | [3] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| InChI Key | XFHTVCMRNSBQCF-UHFFFAOYSA-N | [3] |

Solubility Profile of this compound

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, qualitative assessments indicate that its hydrophobic characteristics, owing to the aromatic ring and ethoxy group, lead to greater solubility in organic solvents than in water.[1] The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocol provided below to determine precise solubility values for their specific applications.

| Solvent | Qualitative Solubility | Notes |

| Chloroform | Soluble | Based on supplier safety data sheets. |

| Methanol | Soluble | Based on supplier safety data sheets. |

| Water | Low Solubility | Inferred from hydrophobic characteristics.[1] |

| Acetone | Data Not Available | Expected to be soluble based on polarity. |

| Ethyl Acetate | Data Not Available | Expected to be soluble. |

| Dichloromethane | Data Not Available | Expected to be soluble. |

| Toluene | Data Not Available | Expected to be soluble. |

| Hexane | Data Not Available | Likely to have lower solubility compared to polar aprotic solvents. |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of this compound in an organic solvent of interest at a specified temperature. This method is reliable and can be adapted for various solvents and analytical techniques.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions (for Calibration Curve):

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create at least five standard solutions covering a range of concentrations.

-

-

Generation of Calibration Curve:

-

Analyze each standard solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the known concentration of each standard.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[4]

-

Add a precisely known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[4]

-

To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.[4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[4]

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration measurements.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the previously generated calibration curve.

-

-

Analysis and Calculation:

-

Analyze the diluted sample using the same analytical method employed for the calibration curve.

-

Determine the concentration of this compound in the diluted sample using the calibration curve equation.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Expression of Results: Solubility can be expressed in various units, such as:

-

mg/mL

-

g/100 mL

-

molarity (mol/L)

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.

References

The Bromoethoxy Group in Benzaldehydes: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The bromoethoxy group, when attached to a benzaldehyde scaffold, introduces a versatile functional handle that significantly influences the molecule's reactivity and utility in organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of the reactivity of the bromoethoxy moiety, detailing its participation in various chemical transformations and its emerging role in the development of bioactive compounds.

Core Reactivity of the Bromoethoxy Group

The primary reactivity of the 2-bromoethoxy group stems from the presence of a primary alkyl bromide, making it susceptible to nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the benzaldehyde moiety can influence the reactivity of the bromoethoxy group, though the effect is transmitted through the ether linkage and is generally modest.

Nucleophilic Substitution Reactions

The bromine atom on the ethoxy chain is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to a wide array of derivatives.

Table 1: Representative Nucleophilic Substitution Reactions of 4-(2-Bromoethoxy)benzaldehyde

| Nucleophile | Product | Typical Reaction Conditions | Expected Yield | Reference |

| Morpholine | 4-(2-Morpholinoethoxy)benzaldehyde | K₂CO₃, n-heptane, 80°C, 24 h | 86% | [1] |

| Piperidine | 4-(2-Piperidinoethoxy)benzaldehyde | Base (e.g., K₂CO₃), Solvent (e.g., DMF, CH₃CN) | High | Inferred from similar reactions |

| Sodium Azide (NaN₃) | 4-(2-Azidoethoxy)benzaldehyde | Solvent (e.g., DMF, DMSO) | High | Inferred from similar reactions |

| Sodium Thiophenoxide (NaSPh) | 4-(2-(Phenylthio)ethoxy)benzaldehyde | Solvent (e.g., DMF, Ethanol) | High | [2] |

| Potassium Cyanide (KCN) | 4-(3-Oxopropoxy)benzonitrile | Ethanolic KCN, reflux | Moderate to High | [3] |

Reactivity of the Aldehyde Group

The aldehyde functionality of bromoethoxy benzaldehydes retains its characteristic reactivity, participating in a wide range of transformations crucial for molecular elaboration.

Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for forming new carbon-carbon bonds. Bromoethoxy benzaldehydes readily react with active methylene compounds in the presence of a basic catalyst.

Table 2: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde with Malononitrile

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield | Reference |

| 4-Bromo-2-hydroxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 2-4 hours | Not specified | [4] |

Note: While this example uses a bromo-substituted hydroxybenzaldehyde, the protocol is directly applicable to bromoethoxy benzaldehydes.

Synthesis of Bromoethoxy Benzaldehydes

The most common method for the synthesis of bromoethoxy benzaldehydes is the Williamson ether synthesis, involving the reaction of a hydroxybenzaldehyde with a dibromoethane.

Table 3: Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Typical Yield | Reference |

| 4-Hydroxybenzaldehyde | 1,2-Dibromoethane | K₂CO₃ | Acetone/DMF | 20 hours | ~95% | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

4-Hydroxybenzaldehyde

-

1,2-Dibromoethane (excess)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

-

Add a significant excess of 1,2-dibromoethane (e.g., 5-10 eq).

-

Heat the reaction mixture to 70°C and stir for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

-

After completion, cool the mixture to room temperature and quench by adding an excess of water.[5]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic phases and wash them several times with water.[5]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[5]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with Morpholine to Synthesize 4-(2-Morpholinoethoxy)benzaldehyde

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

n-Heptane

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) in n-heptane.

-

Add morpholine (1.2 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80°C and stir for 24 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Knoevenagel Condensation of a Substituted Benzaldehyde

Materials:

-

Bromoethoxy-substituted benzaldehyde (e.g., this compound)

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the bromoethoxy-substituted benzaldehyde (1.0 eq) in ethanol.

-

Add malononitrile (1.0 eq) to the stirred solution.

-

Add a catalytic amount of piperidine (0.1 eq).[4]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 2-4 hours.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Applications in Drug Development and Medicinal Chemistry

The bromoethoxy group serves as a key linker moiety in the design of complex molecules for drug discovery. Its ability to undergo facile nucleophilic substitution allows for the covalent attachment of various pharmacophores or functional groups.

A significant application is in the field of Proteolysis Targeting Chimeras (PROTACs) . This compound is described as a PROTAC linker, which can be used in the synthesis of these bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6]

Furthermore, benzyloxybenzaldehyde derivatives, which are structurally related to bromoethoxy benzaldehydes, have been investigated for their anticancer activities . Studies have shown that certain derivatives can induce apoptosis and affect cell cycle progression in cancer cell lines, such as HL-60.[7][8] This suggests that the bromoethoxy benzaldehyde scaffold could be a valuable starting point for the development of novel anticancer agents. The bromoethoxy group can be used to introduce functionalities that enhance binding to target enzymes or receptors. For instance, derivatives of benzyloxybenzaldehydes have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the central role of bromoethoxy benzaldehydes in synthetic workflows.

Caption: Synthetic utility of bromoethoxy benzaldehydes.

This guide highlights the dual reactivity of bromoethoxy benzaldehydes, with both the bromoethoxy and the aldehyde moieties providing avenues for diverse chemical modifications. This versatility makes them valuable intermediates for the synthesis of complex organic molecules, with significant potential in the development of new therapeutic agents.

References

- 1. 2-(2-MORPHOLINOETHOXY)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 3. ijceronline.com [ijceronline.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(2-Bromoethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety precautions and handling procedures for 4-(2-Bromoethoxy)benzaldehyde (CAS No. 52191-15-8). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes data from multiple safety data sheets (SDS) and chemical safety sources to provide a consolidated and actionable resource.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 |

| Skin Sensitization | 1 |

Table 2: Hazard Statements and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] | |

| H317 | May cause an allergic skin reaction. | |

| H319 | Causes serious eye irritation.[1][2] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[4] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][3] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C9H9BrO2[1][2][6] |

| Molecular Weight | 229.07 g/mol [1][2] |

| Appearance | Colorless to pale yellow solid or liquid[6] |

| Purity | ≥97%[5] |

| Storage Temperature | 2-8°C, under an inert atmosphere[1] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to established protocols is paramount when working with this compound. The following sections detail the necessary personal protective equipment and a general experimental protocol for handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Table 4: Recommended Personal Protective Equipment

| Body Part | Equipment | Specifications |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles; face shield for splash risk.[1][7] | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][8] |

| Hands | Chemical-resistant gloves.[7] | Nitrile or neoprene gloves are recommended.[7] Gloves must be inspected prior to use and proper glove removal technique must be followed.[1] |

| Skin and Body | Laboratory coat; complete suit protecting against chemicals.[1][7] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |

| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated or ventilation is inadequate.[7] A self-contained breathing apparatus may be necessary for large spills.[9] | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator.[1] |

General Weighing and Solution Preparation Protocol

All handling of this compound, particularly weighing and solution preparation, should be conducted in a designated area, preferably within a chemical fume hood.[7]

-

Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[7] Don all required personal protective equipment as detailed in Table 4.

-

Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material with care.[7]

-

Dispensing: If the compound is a liquid, use a calibrated pipette or syringe to transfer the desired volume.

-

Solution Preparation: Slowly add the compound to the solvent in a suitable container. Ensure the container is appropriately labeled.

-

Cleaning: Clean all equipment and the work area thoroughly after use. Dispose of waste in a designated, labeled container.

-

Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air.[1][3] If not breathing, give artificial respiration.[1][3] Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water.[1][10] Remove contaminated clothing.[9] Consult a physician if irritation persists.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][9] Remove contact lenses if present and easy to do.[1] |

| Ingestion | Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1][9] Rinse mouth with water and consult a physician.[1] |

In all cases of exposure, it is imperative to show the safety data sheet to the attending medical professional. [1]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Use personal protective equipment.[1][8] Avoid dust formation.[1][8] Ensure adequate ventilation.[1][8] Evacuate personnel to safe areas.[1][8]

-

Environmental Precautions: Do not let the product enter drains.[1][8]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[1][8] Sweep up and shovel into suitable, closed containers for disposal.[1][8]

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the compound and ensuring environmental safety.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][9] Store at 2-8°C under an inert atmosphere.[1] The compound is sensitive to light, moisture, and air.[3][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.

Visualizing Safe Handling: A Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Safe handling workflow for this compound.

This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and the professional judgment of trained researchers. Always consult the most recent Safety Data Sheet provided by the supplier before use.

References

- 1. angenechemical.com [angenechemical.com]

- 2. This compound | C9H9BrO2 | CID 262706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. cpachem.com [cpachem.com]

- 5. This compound | 52191-15-8 [sigmaaldrich.com]

- 6. CAS 52191-15-8: this compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 4-(2-Bromoethoxy)benzaldehyde

Document ID: TGS-BEB-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for 4-(2-Bromoethoxy)benzaldehyde (CAS: 52191-15-8). The information is compiled from publicly available safety and technical data sheets. This document also outlines potential degradation pathways and provides representative experimental protocols for conducting forced degradation studies, essential for the development of stability-indicating analytical methods.

Chemical and Stability Profile

This compound is a functionalized aromatic aldehyde, often used as a chemical intermediate or as a linker building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. Its stability is influenced by its two primary functional groups: the aldehyde and the bromo-ether moiety.

Based on available safety data, the compound is known to be sensitive to several environmental factors:

-

Light Sensitivity: Exposure to light can promote degradation[2][3].

-

Moisture Sensitivity: The compound is sensitive to moisture, which can lead to hydrolysis[2].

-

Air Sensitivity: The compound is noted to be air-sensitive, suggesting a potential for oxidation[2].

Incompatible Materials: To prevent accelerated degradation or hazardous reactions, direct contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided[2].

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on a consolidation of supplier data.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale & Notes | Citations |

| Temperature | Refrigerate (2-8°C) | To minimize thermal degradation and maintain long-term product quality. Some suppliers note ambient storage is acceptable, but refrigeration is the most consistently recommended condition for preserving purity. | [2][4] |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To protect against air and moisture-induced degradation (oxidation and hydrolysis). Always keep the container tightly closed. | [2][4] |

| Light | Store in amber or opaque containers in the dark | To prevent photolytic degradation. | [2][3] |

| Environment | Dry, well-ventilated place | To avoid moisture uptake and ensure safety. | [2][3][5] |

Potential Degradation Pathways

While specific degradation kinetic studies for this compound are not publicly available, logical degradation pathways can be postulated based on the reactivity of its functional groups. The two most probable non-photolytic degradation routes are oxidation of the aldehyde and hydrolysis of the alkyl bromide.

Caption: Postulated chemical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following protocols are representative methodologies for conducting forced degradation studies as outlined in ICH guidelines Q1A, Q1B, and Q2B. These studies are crucial for identifying potential degradants and developing a stability-indicating analytical method, typically using HPLC[6]. The goal is to achieve 5-20% degradation of the active substance.

General Workflow

The diagram below illustrates a typical workflow for a forced degradation study.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. angenechemical.com [angenechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

4-(2-Bromoethoxy)benzaldehyde synonyms and alternative names

An In-depth Overview of Synonyms, Chemical Properties, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-(2-Bromoethoxy)benzaldehyde is an aromatic organic compound that serves as a valuable bifunctional intermediate in synthetic organic chemistry. Featuring a reactive aldehyde group and a bromoethoxy moiety, it is a key building block for the synthesis of more complex molecules, including pharmaceutical agents and materials science components. The aldehyde functionality allows for a wide range of transformations such as reductive amination, Wittig reactions, and condensations, while the bromoethoxy group is ideal for introducing an ethyl linker via nucleophilic substitution reactions. This guide provides a comprehensive overview of its nomenclature, chemical identifiers, physical properties, and detailed protocols for its synthesis and characterization.

Chemical Identity and Nomenclature

The systematic identification of a chemical compound is critical for reproducibility in research and development. This compound is known by several alternative names and is cataloged under various chemical registry numbers.

Synonyms and Alternative Names:

-

This compound

-

Benzaldehyde, 4-(2-bromoethoxy)-

-

4-(2-Bromoethoxy)benzenecarbaldehyde[1]

-

4-(2-BROMOETHOXY)BENZENECARBOXALDEHYDE

-

4-[2-bromoethoxy]benzaldehyde

Quantitative Data and Physical Properties

The following table summarizes the key chemical identifiers and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52191-15-8 | Sigma-Aldrich |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |

| Melting Point | 58-60 °C (for the related compound 4-Bromobenzaldehyde) | AD PHARMACHEM[3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water. | AD PHARMACHEM[3] |

| InChI Key | XFHTVCMRNSBQCF-UHFFFAOYSA-N | Sigma-Aldrich |

| PubChem CID | 262706 | PubChem[1] |

Note: The melting point provided is for the structurally similar compound 4-Bromobenzaldehyde, as a specific value for this compound is not consistently reported. The physical state depends on purity and ambient temperature.

Logical Relationships of Identifiers

The various names and registry numbers all refer to the same unique molecular structure. The diagram below illustrates this relationship, with the core chemical entity defined by its structure and InChIKey, and the other identifiers serving as labels.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and structural confirmation of this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes a general method for synthesizing this compound from 4-hydroxybenzaldehyde and 1,2-dibromoethane in the presence of a base.

Materials:

-

4-hydroxybenzaldehyde

-

1,2-dibromoethane (excess)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or Acetonitrile (anhydrous)

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone or acetonitrile.

-

Addition of Reagent: Add 1,2-dibromoethane (5.0-10.0 eq, used in excess to minimize dialkylation) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone or the reaction solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess 1,2-dibromoethane.

-

Extraction: Dissolve the resulting residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Protocol 2: General Method for Structural Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Expected Signals: An aldehyde proton singlet (~9.8-10.0 ppm), aromatic protons in the para-substituted region (~6.9-7.8 ppm, appearing as two doublets), and two triplets corresponding to the -O-CH₂- and -CH₂-Br protons of the ethoxy group (~3.6 ppm and ~4.3 ppm, respectively).

-

-

¹³C NMR (Carbon NMR): Use the same sample to acquire a ¹³C spectrum.

-

Expected Signals: A carbonyl carbon (~190 ppm), aromatic carbons (~114-164 ppm), and two aliphatic carbons for the ethoxy group (~30 ppm and ~68 ppm).[4]

-

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of a thin film of the sample (if liquid) or as a KBr pellet (if solid).

-

Expected Bands: A strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹, C-H stretches for the aldehyde (~2720 and ~2820 cm⁻¹), aromatic C=C stretches (~1600 and ~1500 cm⁻¹), and a C-O ether stretch (~1250 cm⁻¹).

-

3. Mass Spectrometry (MS):

-

Analyze the sample using a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (229.07 g/mol ). The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible for the molecular ion.

-

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using 4-(2-Bromoethoxy)benzaldehyde Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[1][5] The linker plays a crucial role in PROTAC design, influencing the molecule's stability, cell permeability, and the efficiency of ternary complex formation.[6][]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the commercially available linker, 4-(2-Bromoethoxy)benzaldehyde. While this linker is available for PROTAC synthesis[8][9][10][11][12], specific examples and detailed protocols for its direct application are not extensively published. Therefore, the following protocols describe a representative, multi-step synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy.[3][13][14][15] The protocols are based on established chemical principles and general PROTAC synthesis strategies.

PROTAC Synthesis Overview

The proposed synthesis involves a sequential, multi-step approach to assemble the final PROTAC molecule. The strategy utilizes the reactive aldehyde and bromo functionalities of the this compound linker to connect a BRD4 inhibitor (the "warhead") and an E3 ligase ligand (in this case, a derivative of pomalidomide).

Experimental Workflow

Figure 1: A diagram illustrating the general workflow for the synthesis of a PROTAC molecule using the this compound linker.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthesis of a BRD4-targeting PROTAC. These values are hypothetical but are based on typical yields and purities observed in similar multi-step organic syntheses.

| Step | Reaction | Starting Materials | Product | Representative Yield (%) | Representative Purity (%) |

| 1 | Nucleophilic Substitution | This compound, JQ1 derivative | Linker-Warhead Intermediate | 75 | >95 (after chromatography) |

| 2 | Reductive Amination | Linker-Warhead Intermediate, Pomalidomide derivative | Final PROTAC Molecule | 60 | >98 (after preparative HPLC) |

Experimental Protocols

Materials and Methods

-

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted.

-

Anhydrous solvents should be used where specified.

-

Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are used.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification of intermediates and the final product should be performed using appropriate techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

The structure and purity of the synthesized compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Step 1: Synthesis of the Linker-Warhead Intermediate

This step involves the nucleophilic substitution of the bromo group on the this compound linker with a suitable nucleophile on the BRD4 inhibitor. For this example, we will consider a derivative of the well-known BRD4 inhibitor JQ1, modified to contain a phenolic hydroxyl group for the reaction.

Reaction Scheme:

This compound + JQ1-Phenol Derivative → Linker-Warhead Intermediate

Protocol:

-

To a solution of the JQ1-phenol derivative (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Linker-Warhead Intermediate.

Step 2: Synthesis of the Final PROTAC Molecule via Reductive Amination

The aldehyde functionality of the Linker-Warhead Intermediate is then reacted with an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) through reductive amination to form the final PROTAC molecule.

Reaction Scheme:

Linker-Warhead Intermediate + Pomalidomide-Amine Derivative → Final PROTAC Molecule

Protocol:

-

Dissolve the Linker-Warhead Intermediate (1.0 equivalent) and the pomalidomide-amine derivative (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Add a few drops of acetic acid to catalyze the formation of the imine intermediate.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final, pure PROTAC molecule.

Mechanism of Action of a PROTAC

The synthesized PROTAC molecule functions by inducing the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome.

Figure 2: A diagram illustrating the general mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.

Conclusion

The this compound linker offers a versatile scaffold for the synthesis of novel PROTAC molecules. The protocols outlined in this document provide a representative framework for the rational design and synthesis of a BRD4-targeting PROTAC. Researchers can adapt these methodologies to other protein targets and E3 ligase ligands by modifying the respective "warhead" and recruitment moieties. Thorough characterization and biological evaluation of the final PROTAC molecules are essential to validate their efficacy and selectivity in targeted protein degradation.

References

- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of proteolysis targeting chimeric (PROTAC) technology in protein regulation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. explorationpub.com [explorationpub.com]

- 5. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Nucleophilic Substitution on 4-(2-Bromoethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional molecule widely utilized in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure incorporates an aldehyde, which can undergo a variety of transformations, and a bromoethoxy group, which is susceptible to nucleophilic substitution. This allows for the introduction of diverse functionalities, making it a valuable building block in drug discovery and development.

This document provides detailed protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, phenols, and thiols. The protocols are based on established Williamson ether synthesis and related nucleophilic substitution reactions, providing a framework for the synthesis of a library of 4-(2-substituted ethoxy)benzaldehyde derivatives.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution on this compound with representative nucleophiles. These values are derived from analogous reactions and serve as a starting point for optimization.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) |

| Amines | Morpholine | K₂CO₃ | DMF | 80 - 100 | 12 - 24 |

| Diethylamine | K₂CO₃ | Acetonitrile | Reflux | 12 - 24 | |

| Phenols | Phenol | K₂CO₃ | DMF | 100 | 3 - 6 |

| 4-Methoxyphenol | Cs₂CO₃ | DMF | 80 - 100 | 4 - 8 | |

| Thiols | Thiophenol | NaH | THF | Room Temp. - 50 | 2 - 6 |

| Sodium thiomethoxide | - | Methanol | Room Temp. | 1 - 3 |

Table 2: Expected Yields and Product Characterization

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purification Method |

| 4-(2-Morpholinoethoxy)benzaldehyde | C₁₃H₁₇NO₃ | 235.28 | 70 - 85 | Column Chromatography |

| 4-(2-(Diethylamino)ethoxy)benzaldehyde | C₁₃H₁₉NO₂ | 221.30 | 65 - 80 | Column Chromatography |

| 4-(2-Phenoxyethoxy)benzaldehyde | C₁₅H₁₄O₃ | 242.27 | 70 - 90 | Recrystallization |

| 4-(2-(4-Methoxyphenoxy)ethoxy)benzaldehyde | C₁₆H₁₆O₄ | 272.29 | 75 - 90 | Recrystallization |

| 4-(2-(Phenylthio)ethoxy)benzaldehyde | C₁₅H₁₄O₂S | 258.34 | 80 - 95 | Column Chromatography |

| 4-(2-(Methylthio)ethoxy)benzaldehyde | C₁₀H₁₂O₂S | 196.27 | 85 - 95 | Column Chromatography |

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for the reaction of this compound with a variety of nucleophiles. Specific modifications for each class of nucleophile are detailed below.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (amine, phenol, or thiol) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Addition of Base and Nucleophile:

-

For Amines and Phenols: Add the base (e.g., K₂CO₃, 1.5 eq) followed by the nucleophile (1.1 eq).

-

For Thiols: If using a neutral thiol, add the base (e.g., NaH, 1.2 eq) to a solution of the thiol (1.1 eq) in the solvent at 0 °C and stir for 30 minutes before adding the this compound solution. If using a thiolate salt, add it directly.

-

-

Reaction: Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

If DMF is the solvent, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

If acetonitrile or THF is the solvent, concentrate the mixture under reduced pressure, then partition the residue between water and ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by either recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).